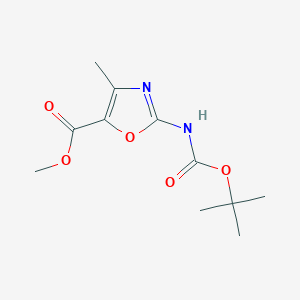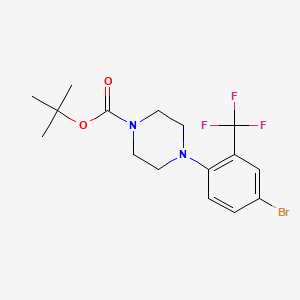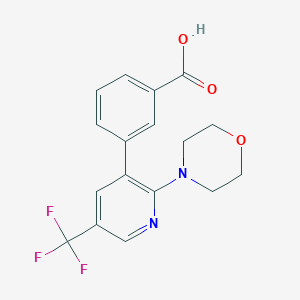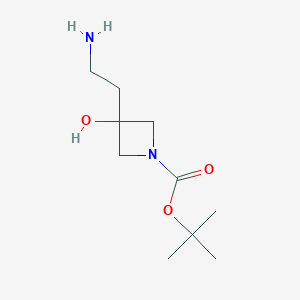![molecular formula C14H19NO4 B1443916 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-on CAS No. 919111-34-5](/img/structure/B1443916.png)
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-on
Übersicht
Beschreibung
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the CAS number 919111-34-5 .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, such as its melting point, boiling point, density, and molecular formula, can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Krebsbehandlungsforschung
Diese Verbindung hat sich in der Krebsbehandlungsforschung als vielversprechend erwiesen, da sie eine potenzielle antiproliferative Wirkung gegen Krebszellen zeigt . Ihre hohen antioxidativen Eigenschaften machen sie zu einem Kandidaten für pharmazeutische Inhaltsstoffe in der Onkologie. Die Fähigkeit, neue Verbindungen mit antiproliferativen Eigenschaften zu synthetisieren, ist entscheidend für die Entwicklung neuer Krebstherapien.
Organische Synthese
Die Verbindung wird unter Verwendung der Petasis-Reaktion synthetisiert, einer Reaktion unter milden Bedingungen, bei der Aldehyd, Amin und Boronsäure beteiligt sind . Diese Methode ist in der organischen Synthese von Bedeutung, da sie die Herstellung biologisch aktiver Verbindungen ermöglicht, die in verschiedenen medizinischen Anwendungen eingesetzt werden können.
Quantenchemische Berechnungen
In der theoretischen Chemie wird diese Verbindung für quantenchemische Berechnungen verwendet, um ihre strukturellen Eigenschaften zu verstehen . Diese Berechnungen umfassen die Dichtefunktionaltheorie (DFT) und sind unerlässlich für die Vorhersage der Reaktivität und Wechselwirkung von Molekülen, was für die Wirkstoffentwicklung und die Materialwissenschaft von entscheidender Bedeutung ist.
Spektroskopische Studien
Die Strukturanalyse der Verbindung wird durch spektroskopische Studien unterstützt, darunter FTIR, UV, NMR und rechnergestützte spektroskopische Studien . Diese Studien sind in der analytischen Chemie grundlegend für die Identifizierung und Quantifizierung von Molekülkomponenten, was für die Qualitätskontrolle in der Pharmaindustrie entscheidend ist.
Nichtlineare optische (NLO) Analyse
Die Verbindung wird auf ihre nichtlinearen optischen Eigenschaften untersucht, die für die Entwicklung neuer Materialien für die Optoelektronik wichtig sind . NLO-Materialien werden in der Telekommunikation, Informationsverarbeitung und anderen Technologien eingesetzt, die die Manipulation von Licht erfordern.
Biotechnologische Anwendungen
Aufgrund ihrer strukturellen Eigenschaften kann die Verbindung Anwendungen in der Biotechnologie haben, insbesondere bei der Entwicklung bioaktiver Verbindungen . Ihre Stabilität und Fähigkeit, an Zielmoleküle zu binden, machen sie zu einem wertvollen Gut bei der Gestaltung von Biomolekülen und Biokatalysatoren.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is synthesized by the petasis reaction , which suggests that it might interact with its targets in a similar manner to other compounds synthesized by this method.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one might affect similar pathways.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities , suggesting that this compound might have similar effects.
Action Environment
It is known that the petasis reaction, which is used to synthesize this compound, occurs under mild conditions , suggesting that it might be stable under a range of environmental conditions.
Biochemische Analyse
Biochemical Properties
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Dosage Effects in Animal Models
The effects of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes via active or passive transport mechanisms. The compound’s distribution within tissues can affect its localization and accumulation, influencing its biological activity and potential therapeutic applications .
Subcellular Localization
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-11(13(6-12)19-2)8-15-7-10(9-16)5-14(15)17/h3-4,6,10,16H,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSRVSSKYBSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734741 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919111-34-5 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)







![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)


![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
